molecular formula C16H18N2O2 B12613510 N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea CAS No. 919996-72-8

N-Benzyl-N'-hydroxy-N-(2-phenylethyl)urea

Cat. No.: B12613510
CAS No.: 919996-72-8
M. Wt: 270.33 g/mol
InChI Key: CPNOLHPNKQINID-UHFFFAOYSA-N
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Description

N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of benzyl, hydroxy, and phenylethyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea typically involves the reaction of benzyl isocyanate with N-hydroxy-N-(2-phenylethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzyl and phenylethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N’-hydroxy-N-(2-phenylethyl)amine
  • N-Benzyl-N’-hydroxy-N-(2-phenylethyl)carbamate
  • N-Benzyl-N’-hydroxy-N-(2-phenylethyl)thiourea

Uniqueness

N-Benzyl-N’-hydroxy-N-(2-phenylethyl)urea is unique due to the presence of both hydroxy and phenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

919996-72-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-benzyl-3-hydroxy-1-(2-phenylethyl)urea

InChI

InChI=1S/C16H18N2O2/c19-16(17-20)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,20H,11-13H2,(H,17,19)

InChI Key

CPNOLHPNKQINID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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